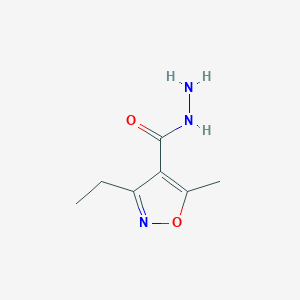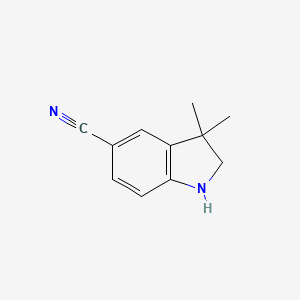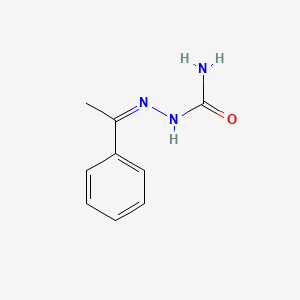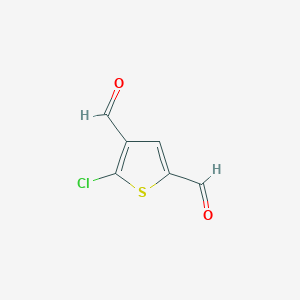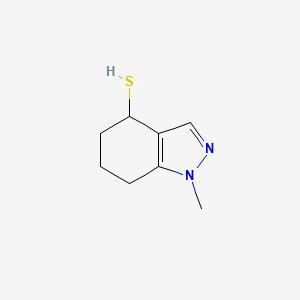
2-(Azetidin-3-yl)-5-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-5-chloropyrimidine: is a heterocyclic compound that features both an azetidine ring and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-5-chloropyrimidine typically involves the formation of the azetidine ring followed by its attachment to the chloropyrimidine moiety. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azetidin-3-yl)-5-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the azetidine ring.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-5-chloropyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-5-chloropyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring and chloropyrimidine moiety may contribute to its binding affinity and activity against certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: An analogue of proline with interesting biological activities.
Azetidine-3-carboxylic acid: An analogue of β-proline with potential as a GABA-uptake inhibitor.
(Azetidin-2-yl)acetic acid: An analogue of homoproline with various applications.
Uniqueness: 2-(Azetidin-3-yl)-5-chloropyrimidine is unique due to the presence of both the azetidine ring and the chloropyrimidine moiety, which may confer distinct chemical and biological properties compared to other azetidine derivatives.
Propriétés
Formule moléculaire |
C7H8ClN3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2 |
Clé InChI |
KAJGDULBWPIYJX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

